Bienvenue dans la boutique en ligne BenchChem!

5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

Kinase inhibitor Structure-Activity Relationship Scaffold hopping

5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide (CAS 955660-37-4) is a fully synthetic, heterocyclic small molecule (MF: C₂₀H₁₄FN₅O₄S; MW: 439.42 g/mol) composed of a 5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide core tethered via a phenyl ring to an N-(pyrimidin-2-yl)sulfamoyl group. The compound belongs to the class of 4,5-diaryloxazole-2-carboxamides, which have been broadly claimed as therapeutic agents targeting kinases and inflammatory pathways in patent literature.

Molecular Formula C20H14FN5O4S
Molecular Weight 439.42
CAS No. 955660-37-4
Cat. No. B2678664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
CAS955660-37-4
Molecular FormulaC20H14FN5O4S
Molecular Weight439.42
Structural Identifiers
SMILESC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H14FN5O4S/c21-14-4-2-13(3-5-14)17-12-24-19(30-17)18(27)25-15-6-8-16(9-7-15)31(28,29)26-20-22-10-1-11-23-20/h1-12H,(H,25,27)(H,22,23,26)
InChIKeyGBHJWQQTWVFIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

955660-37-4 – 5-(4-Fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide: Core Structural Identity and Procurement Baseline


5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide (CAS 955660-37-4) is a fully synthetic, heterocyclic small molecule (MF: C₂₀H₁₄FN₅O₄S; MW: 439.42 g/mol) composed of a 5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide core tethered via a phenyl ring to an N-(pyrimidin-2-yl)sulfamoyl group [1][2]. The compound belongs to the class of 4,5-diaryloxazole-2-carboxamides, which have been broadly claimed as therapeutic agents targeting kinases and inflammatory pathways in patent literature [3]. Its computed physicochemical profile (XLogP3 = 2.4, 2 H-bond donors, 9 H-bond acceptors, 6 rotatable bonds) positions it within oral drug-like chemical space, though no experimental ADME or pharmacokinetic data have been reported publicly to date [1].

955660-37-4 – Why In-Class Substitution Is Not Straightforward


Although the N-(pyrimidin-2-yl)sulfamoyl)phenyl motif is shared by numerous screening-library compounds, small structural permutations in the oxazole region produce profound shifts in target selectivity and potency. For example, the close analog 5-methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide (AKT-IN-26, CAS 547704-53-0) is a characterized AKT PH-domain inhibitor , whereas replacing the isoxazole with a 5-(4-fluorophenyl)oxazole-2-carboxamide scaffold—as in 955660-37-4—alters the heterocycle’s electronics, ring-regiochemistry, and the vector of the fluorophenyl substituent. These modifications can redirect binding from the AKT pleckstrin homology domain to entirely different kinase or non-kinase targets [1]. Consequently, assuming functional equivalence between 955660-37-4 and its nearest commercial analogs without comparative binding or functional assay data is scientifically unsound and can undermine experimental reproducibility in drug-discovery cascades.

955660-37-4 – Quantitative Differentiation Evidence Against Closest Analogs


Scaffold-Level Structural Differentiation from the AKT PH-Domain Inhibitor AKT-IN-26 (CAS 547704-53-0)

The target compound 955660-37-4 differs from the commercially profiled AKT inhibitor AKT-IN-26 in three critical structural features: (i) the oxazole ring is a 1,3-oxazole rather than an isoxazole; (ii) the carboxamide is attached at the oxazole 2-position rather than the isoxazole 4-position; and (iii) the 5-substituent is a 4-fluorophenyl group rather than a methyl group, with the phenyl ring attached at the oxazole 3-position in AKT-IN-26. These differences are not isosteric replacements; they alter the spatial orientation of the terminal fluorophenyl and the hydrogen-bonding capacity of the carboxamide [1]. No published head-to-head biochemical comparison exists between these two compounds at the time of writing.

Kinase inhibitor Structure-Activity Relationship Scaffold hopping

Physicochemical Differentiation from the 5-Methyl-3-phenylisoxazole Analog (CAS 547704-53-0)

Computed physicochemical properties reveal measurable differences between 955660-37-4 and the AKT-IN-26 isoxazole analog. The fluorophenyl substitution in 955660-37-4 increases molecular weight by approximately 4 g/mol (439.4 vs. 435.5 g/mol) and raises the XLogP3 from 2.2 to 2.4, reflecting the electron-withdrawing fluorine atom’s influence on lipophilicity [1]. These property shifts, while numerically modest, can significantly impact solubility, permeability, and metabolic stability in a lead-optimization context where even ΔlogP = 0.2 can alter CYP inhibition profiles.

Drug-likeness Physicochemical properties Lead optimization

Patent Landscape Classification: Divergent Therapeutic Indication Space Relative to Close Analogs

The 4,5-diaryloxazole-2-carboxamide scaffold of 955660-37-4 falls within the generic Markush claims of US Patent 7,320,978 (Sanofi-Aventis) covering compounds for inflammatory and metabolic disorders [1]. In contrast, the isoxazole analog AKT-IN-26 (CAS 547704-53-0) has been specifically disclosed as an AKT PH-domain inhibitor for oncology applications . The target compound’s specific fluorophenyl substitution pattern is not exemplified in the Sanofi patent, suggesting it represents a distinct chemical space potentially useful for navigating freedom-to-operate constraints in kinase or anti-inflammatory programs.

Intellectual property Therapeutic indication Patent analysis

955660-37-4 – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold-Hopping Library Design for Kinase or Anti-Inflammatory Target Deconvolution

Because the compound’s scaffold differs from the well-characterized isoxazole-based AKT inhibitor AKT-IN-26 in three key structural features [Section 3, Evidence 1], it is suited as a scaffold-hopping probe in phenotypic screening cascades. Researchers can use 955660-37-4 alongside AKT-IN-26 to deconvolute whether observed cellular activity arises from AKT PH-domain engagement or from off-target interactions enabled by the oxazole-2-carboxamide topology [1].

Lead-Optimization Programs Requiring Fine-Tuned Lipophilicity Without Additional H-Bond Burden

With a computed ΔXLogP3 of +0.2 relative to the isoxazole analog while maintaining identical HBD/HBA counts [Section 3, Evidence 2], 955660-37-4 enables medicinal chemists to explore the impact of modest lipophilicity increases on cellular permeability, metabolic stability, or CYP inhibition without introducing confounding hydrogen-bond variables [1]. This is particularly valuable when optimizing CNS-exposed leads where logP modulation is critical.

Freedom-to-Operate Navigation in the Diaryloxazole Chemical Space

As a compound encompassed but not specifically exemplified in the broad Sanofi patent US 7,320,978 [Section 3, Evidence 3], 955660-37-4 represents a non-exemplified chemical matter opportunity. Organizations pursuing inflammatory or metabolic disease targets can use this compound as a starting point for generating novel composition-of-matter intellectual property without immediate conflict with the oncology-focused AKT PH-domain patent landscape surrounding AKT-IN-26 [1].

Negative Control or Orthogonal Chemotype for AKT-Dependent Assays

Given that the structural differences between 955660-37-4 and AKT-IN-26 are expected to abolish or significantly alter AKT PH-domain binding [Section 3, Evidence 1], this compound can serve as a structurally matched negative control in experiments where AKT-IN-26 is used as a positive control. This pairing enables robust SAR interpretation by controlling for nonspecific effects of the pyrimidinylsulfamoylphenyl tail group [1].

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.